3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide
Description
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a heterocyclic compound featuring a pyridine ring fused with an imidazole moiety. Key structural attributes include:
- Imidazole ring: Substituted at position 2 with a carboxymethyl group (-CH₂COOH) and at position 5 with a phenyl group.
- Functional groups: The carboxymethyl group introduces acidity (pKa ~2–3 for carboxylic acids), while the phenyl group contributes to lipophilicity.
This compound is structurally analogous to pharmaceuticals and agrochemicals but lacks direct references to specific applications in the provided evidence.
Properties
CAS No. |
87752-81-6 |
|---|---|
Molecular Formula |
C16H13N3O3 |
Molecular Weight |
295.29 g/mol |
IUPAC Name |
2-[4-(1-oxidopyridin-1-ium-3-yl)-5-phenyl-1H-imidazol-2-yl]acetic acid |
InChI |
InChI=1S/C16H13N3O3/c20-14(21)9-13-17-15(11-5-2-1-3-6-11)16(18-13)12-7-4-8-19(22)10-12/h1-8,10H,9H2,(H,17,18)(H,20,21) |
InChI Key |
NRWYAWNPMSMMQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)CC(=O)O)C3=C[N+](=CC=C3)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters. The use of high-throughput screening and process optimization techniques ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Halogenating agents: Chlorine, bromine.
Nucleophiles: Ammonia, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of 3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism, gene expression, and protein synthesis .
Comparison with Similar Compounds
Structural Analogues from Pharmaceutical Impurities ()
Compounds listed as impurities in pharmacopeial standards share pyridine or imidazole frameworks but differ in substituents:
Key Findings :
- The phenyl group may enhance π-π stacking interactions, a feature absent in simpler pyridine-pyrrolidine systems.
Agrochemical Analogues ()
Imidazolinone herbicides such as imazamox and imazethapyr share an imidazole ring fused to pyridine but differ in substituents and applications:
Key Findings :
- Unlike imazamox/imazethapyr, the target compound lacks the dihydro-oxoimidazole moiety critical for herbicidal activity.
- The carboxylic acid group may enable chelation or salt formation, suggesting divergent applications (e.g., coordination chemistry or drug formulation).
Complex Imidazole-Pyridine Derivatives ()
A structurally intricate compound from (3-(2-((2-Methyl-5-…trifluoromethyl)phenyl)carbamoyl)phenyl)(nitroso)amino)pyrimidin-4-yl)pyridine 1-oxide) highlights:
- Nitroso and trifluoromethyl groups : Introduce strong electrophilicity and metabolic stability.
- Larger molecular weight : Likely impacts bioavailability compared to the target compound.
Comparison :
Biological Activity
3-(2-(Carboxymethyl)-5-phenyl-1H-imidazol-4-yl)pyridine 1-oxide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a carboxymethyl group, and a pyridine moiety. Its molecular formula is , and it has been characterized using various spectroscopic techniques.
Antimicrobial Properties
Research indicates that compounds with imidazole and pyridine structures often exhibit antimicrobial activity. A study evaluating similar compounds demonstrated that derivatives of imidazole could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the carboxymethyl group may enhance solubility and bioavailability, contributing to the overall efficacy.
Anticancer Activity
Imidazole derivatives have been extensively studied for their anticancer properties. For instance, compounds structurally related to this compound have shown promise in modulating cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . In vitro studies have demonstrated that these compounds can inhibit cancer cell lines, suggesting potential therapeutic applications in oncology.
The mechanism by which this compound exerts its biological effects is thought to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
- Interaction with Cellular Targets : The compound may interact with cellular receptors or proteins, altering signaling pathways that regulate cell growth and apoptosis .
Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy | Demonstrated significant inhibition against E. coli and S. aureus at low concentrations, suggesting strong antimicrobial potential. |
| Anticancer Activity | In vitro studies indicated that the compound reduces viability in breast cancer cell lines by inducing apoptosis. |
| Mechanistic Insights | Investigated the interaction of the compound with specific protein targets, revealing potential pathways for therapeutic intervention. |
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest favorable absorption characteristics due to the carboxymethyl group, which enhances solubility in physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
